molecular formula C12H7BrFN3 B2998568 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 876300-81-1

6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2998568
CAS No.: 876300-81-1
M. Wt: 292.111
InChI Key: GDOXGFCAWZSNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Emergence of Triazolopyridine Derivatives

The triazolopyridine scaffold first gained prominence in the mid-20th century as chemists explored fused heterocyclic systems for their electronic and steric properties. Early work by American Chemical Society researchers in 1966 demonstrated the synthetic versatility of s-triazolo[4,3-a]pyridine systems through cyclization and substitution reactions. These foundational studies revealed the scaffold's ability to stabilize charge transfer interactions, making it attractive for materials science and medicinal applications.

The 21st century witnessed a surge in triazolopyridine derivatives, driven by their presence in clinical agents like filgotinib (JAK1 inhibitor) and tucatinib (HER2 tyrosine kinase inhibitor). These successes validated the scaffold's capacity to interact with diverse biological targets while maintaining metabolic stability. The introduction of halogen atoms, particularly at the 6-position of the pyridine ring, emerged as a key strategy to modulate lipophilicity and binding affinity. For instance, bromine's electron-withdrawing effects were found to enhance π-stacking interactions with aromatic residues in enzyme active sites.

Significance of Halogenated Triazolopyridines in Medicinal Chemistry

Halogenation profoundly influences the pharmacodynamic and pharmacokinetic profiles of triazolopyridines. The 6-bromo-3-(2-fluorophenyl) derivative exemplifies this principle through its balanced physicochemical properties:

Substituent Position Halogen Role in Bioactivity
6 (pyridine) Br Enhances target binding via hydrophobic interactions and halogen bonding
3 (triazole) F (aryl) Improves metabolic stability and blood-brain barrier penetration

Source: Compiled from

Bromine at the 6-position creates a synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification of lead compounds. Meanwhile, the 2-fluorophenyl group at position 3 contributes to conformational restriction, reducing entropic penalties during receptor binding. This dual halogenation strategy has proven effective in developing central nervous system (CNS)-targeted agents, as demonstrated by triazolopyridine-based M₅ muscarinic receptor antagonists showing >500-fold selectivity over other subtypes.

In antimicrobial applications, halogenated triazolopyridines disrupt microbial membranes through charge delocalization. A 2024 study showed 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives achieving 75% efficacy against multidrug-resistant Staphylococcus aureus strains, with brominated analogs showing superior minimum inhibitory concentrations (MICs).

Overview of Research Motivations and Theoretical Frameworks

Contemporary research on 6-bromo-3-(2-fluorophenyl)-triazolo[4,3-a]pyridine is driven by three interconnected paradigms:

  • Pharmacophore Hybridization : Combining the triazolopyridine core with halogenated aryl groups creates bifunctional molecules capable of simultaneous target engagement. This approach addresses antimicrobial resistance by attacking multiple bacterial pathways.

  • CNS Drug Development : The compound's low polar surface area (PSA=58.7 Ų) and moderate logP (2.1) align with Lipinski's Rule of Five for CNS penetration, making it a template for neurological disorder therapeutics. Molecular dynamics simulations reveal stable interactions with muscarinic receptor transmembrane domains, particularly through bromine's halogen bonding with Thr192 residues.

  • Enzyme Inhibition : Density functional theory (DFT) studies predict strong binding to α-glucosidase active sites (ΔG=−8.9 kcal/mol), driven by fluorine's electrostatic interactions with catalytic aspartate residues. This theoretical framework guides synthetic efforts toward antidiabetic applications.

Synthetic methodologies have evolved to support these applications, with recent advances employing continuous-flow reactors for large-scale production. A 2025 protocol achieved 82% yield in the cyclization step using DMF as solvent at 110°C, followed by palladium-catalyzed bromination. These innovations address historical challenges in triazolopyridine synthesis, particularly regioisomeric control during ring formation.

Properties

IUPAC Name

6-bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-8-5-6-11-15-16-12(17(11)7-8)9-3-1-2-4-10(9)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXGFCAWZSNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with 3-amino-5-bromo-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Researchers study its interactions with biological targets to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The biological and physicochemical profiles of triazolopyridines are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine 876300-81-1 C₁₂H₇BrFN₃ 292.11 6-Br, 3-(2-Fluorophenyl) Antifungal, kinase inhibition potential
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 876300-78-6 C₁₄H₁₂BrN₃ 302.17 6-Br, 3-(2-Ethylphenyl) Enhanced lipophilicity
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 1166819-53-9 C₇H₃BrF₃N₃ 257.01 6-Br, 3-(CF₃) Increased metabolic stability
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine 943613-36-3 C₁₁H₇BrN₄ 275.10 6-Br, 3-(Pyridin-3-yl) Anticancer activity (docking studies)
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride 668980-99-2 C₉H₁₁BrClN₃ 276.57 6-Br, 3-Isopropyl (HCl salt) Improved solubility in polar solvents

Key Observations:

  • Fluorine vs. Ethyl Groups : The 2-fluorophenyl substituent in the target compound likely enhances electronic effects (e.g., hydrogen bonding) compared to the bulkier 2-ethylphenyl group in CAS 876300-78-6, which may reduce membrane permeability due to increased lipophilicity .
  • Heteroaromatic Substituents : The pyridin-3-yl group in CAS 943613-36-3 introduces additional hydrogen-bonding sites, which may explain its anticancer activity in molecular docking studies .

Antifungal and Anticancer Activities

  • The target compound’s antifungal activity is inferred from studies on similar 1,2,4-triazolo[4,3-a]pyridines, which inhibit fungal growth by targeting ergosterol biosynthesis .
  • The pyridin-3-yl analog (CAS 943613-36-3) shows promise in anticancer studies, with docking scores indicating strong binding to TNKS1 (tankyrase), a protein involved in Wnt signaling .

Physicochemical and Structural Comparisons

  • Crystal Packing: The target compound crystallizes in P2₁/c with lattice parameters a = 14.32 Å, b = 6.95 Å, and c = 12.69 Å . In contrast, the non-brominated analog 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine has a larger unit cell (a = 15.14 Å), suggesting bromine’s steric impact .
  • Solubility : Hydrochloride salts (e.g., CAS 668980-99-2) exhibit improved aqueous solubility, critical for in vivo applications .

Biological Activity

Overview

6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound is characterized by a bromine atom at the 6th position and a fluorophenyl group at the 3rd position of the triazolopyridine ring. Its unique structure suggests various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C10H7BrF N3
  • CAS Number : 876300-81-1
  • Molecular Weight : 256.08 g/mol

The biological activity of 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in disease pathways. Ongoing research aims to elucidate these mechanisms further.

Antimicrobial Activity

Research indicates that compounds similar to 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazolopyridines can inhibit bacterial growth effectively. The presence of the bromine and fluorine substituents enhances their lipophilicity and metabolic stability, making them promising candidates for antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound can exert cytotoxic effects on various cancer cell lines. For example, derivatives with similar structures have been tested against human epidermoid carcinoma cells (A431) and demonstrated inhibitory effects on cell viability. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Inhibition of A431 Cells : A study assessed the effects of triazolo[4,3-a]pyridine derivatives on A431 human epidermoid carcinoma cells. Compounds were evaluated for their ability to inhibit Stat3 phosphorylation/activation, which is crucial for cancer cell survival. The most potent compounds showed IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of triazolopyridine derivatives against various bacterial strains. Results indicated that modifications at the 3-position significantly impacted antibacterial potency, with some compounds achieving MIC values as low as 1 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, it is essential to compare it with similar compounds:

Compound NameStructureIC50 (µM) Anticancer ActivityMIC (µg/mL) Antimicrobial Activity
6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridineStructure5.01
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridineStructure7.52
6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridineStructure6.01.5

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves oxidative cyclization of hydrazone precursors using reagents like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). For example, NaOCl in ethanol at room temperature provides a "green" method with yields up to 73% , while NCS under mild conditions (e.g., dichloromethane, 0–25°C) avoids toxic oxidants like Cr(VI) and enables regioselective bromination at the pyridine ring . Key factors affecting yield include solvent choice (ethanol vs. dioxane), reaction time (3–24 hours), and stoichiometry of the oxidant. Purification often involves extraction followed by chromatography or recrystallization.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

1H/13C NMR and IR spectroscopy are used to confirm substituent positions and functional groups, with characteristic peaks for the triazole ring (e.g., 8.0–8.5 ppm for pyridine protons) . Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and dihedral angles between the triazole and fluorophenyl groups. For example, crystallographic data for analogs show monoclinic space groups (e.g., P21/c) with lattice parameters such as a = 14.32 Å, b = 6.95 Å, and β = 100.27° .

Q. What preliminary biological activities have been reported, and what assay conditions were used?

Screening studies report herbicidal activity against Echinochloa crusgalli (50% inhibition at 37.5 g/ha) , antimicrobial effects against Xanthomonas oryzae (EC50 = 7.2 µg/mL) , and antimalarial potential (in vitro IC50 < 10 µg/mL for Plasmodium falciparum) . Assays typically use concentrations of 50–150 µg/mL, with positive controls like Bismerthiazol for comparison.

Advanced Research Questions

Q. How do structural modifications at specific positions affect biological activity, and what SAR insights exist?

  • Position 3 (fluorophenyl group) : Substitution with electron-withdrawing groups (e.g., Cl, CF3) enhances herbicidal activity by increasing electrophilicity .
  • Position 6 (bromine) : Bromine improves stability and binding to hydrophobic pockets in enzymes, as seen in analogs with 94% inhibition of Xanthomonas axonopodis .
  • Position 8 : Introducing sulfonamide or phosphonate groups improves antimalarial activity by enhancing solubility and target affinity .

Q. What computational methods (e.g., DFT, 3D-QSAR) have been applied to study this compound, and what were the key findings?

  • 3D-QSAR models (Comparative Molecular Field Analysis) correlate substituent hydrophobicity at position 3 with herbicidal activity. Contour maps show that bulky groups (e.g., propylphenyl) enhance interactions with dicotyledonous weed receptors .
  • DFT calculations (B3LYP/6-31G* level) predict charge distribution and reactive sites, such as high electron density at the triazole N2 atom, which facilitates H-bonding with microbial enzymes .

Q. How can contradictions in biological data across studies be resolved, and what factors contribute to variability?

Discrepancies in efficacy (e.g., varying EC50 values for antimicrobial activity) may arise from:

  • Assay conditions : Differences in bacterial strains (e.g., Xac vs. Xoo) or solvent systems (DMSO vs. aqueous buffers) .
  • Purity : Impurities >3% (e.g., residual palladium from Suzuki coupling) can skew results .
  • Dosage : In vivo vs. in vitro testing (e.g., 150 g/ha field trials vs. 50 µg/mL lab assays) .

Q. What strategies optimize the synthesis for scalability while maintaining purity?

  • Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) and improves yields by 15–20% .
  • Flow chemistry enables continuous purification, minimizing side products like dimerized triazoles .
  • Green solvents (e.g., ethanol/water mixtures) reduce environmental impact without compromising yield .

Q. What are the design principles for derivatives targeting specific enzymes or receptors, based on structural data?

  • mGluR2 modulation : Derivatives with pyridinyl substituents at position 3 show promise as positive allosteric modulators, leveraging H-bonding with Thr168 and Phe327 residues .
  • Antimalarial targets : Sulfonamide-linked derivatives exhibit strong binding to Plasmodium dihydroorotate dehydrogenase (DHODH), with docking scores <−9.0 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.